2-Hydroxy-3-methoxy-4-nitrobenzaldehyde
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Overview
Description
2-Hydroxy-3-methoxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and nitro functional groups. This compound is known for its applications in various chemical syntheses and research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds like 2-hydroxy-4-methoxybenzaldehyde have been identified as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . This involves a nucleophilic attack on the carbonyl carbon, leading to changes in the molecular structure.
Biochemical Pathways
If it acts as a tyrosinase inhibitor like its analog 2-hydroxy-4-methoxybenzaldehyde , it would affect the melanogenesis pathway, reducing the production of melanin and potentially leading to skin lightening effects.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially involve interactions with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-methoxy-4-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-hydroxy-3-methoxybenzaldehyde. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxy-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-3-methoxy-4-nitrobenzoic acid.
Reduction: 2-Hydroxy-3-methoxy-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-methoxy-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-nitrobenzaldehyde
- 3-Methoxy-2-nitrobenzaldehyde
- 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
- 2-Hydroxy-5-nitrobenzaldehyde
- 4-Hydroxy-3-nitrobenzaldehyde
Uniqueness
2-Hydroxy-3-methoxy-4-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in selective synthetic applications and research studies where specific interactions are required .
Properties
IUPAC Name |
2-hydroxy-3-methoxy-4-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)3-2-5(4-10)7(8)11/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVXXZKNYZUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20041-61-6 |
Source
|
Record name | 2-hydroxy-3-methoxy-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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